molecular formula C7H6F3IN2O2 B2998177 Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate CAS No. 2226182-62-1

Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Cat. No.: B2998177
CAS No.: 2226182-62-1
M. Wt: 334.037
InChI Key: CGOBEGZTFSUQGI-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 5, a trifluoroethyl group at position 2, and a methyl ester group at position 3 of the pyrazole ring. These structural features make it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom at position 5 can be introduced through electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS).

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
  • Methyl 5-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
  • Methyl 5-fluoro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Uniqueness

Methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that other halogens (bromine, chlorine, fluorine) may not. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c1-15-6(14)4-2-5(11)12-13(4)3-7(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOBEGZTFSUQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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